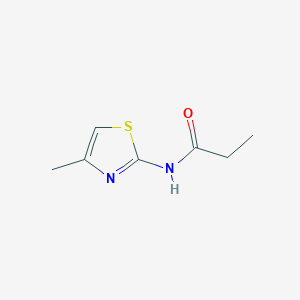

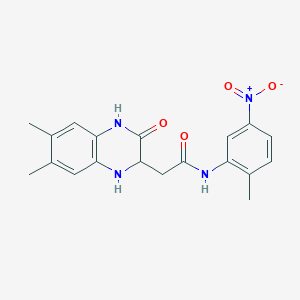

Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the fluoro substituent, pyrrolidine ring formation, and esterification. Researchers have employed various synthetic routes, optimizing conditions for yield and purity. Detailed synthetic pathways are documented in scientific literature .

Scientific Research Applications

Synthesis and Functionalization

Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate, a compound related to tetrahydropyridines, is involved in studies exploring novel synthesis techniques. Zhu, Lan, and Kwon (2003) demonstrated its use in phosphine-catalyzed annulation processes to create highly functionalized tetrahydropyridines with excellent yields and regioselectivity (Zhu, Lan, & Kwon, 2003).

Structural Studies and Interactions

Research by Suresh and colleagues (2007) focused on polysubstituted pyridines, closely related to this compound, to study their crystal structure and intermolecular interactions, such as C-H...O and C-H...π interactions (Suresh et al., 2007).

Novel Compound Synthesis

Ghaedi et al. (2015) explored the synthesis of novel compounds using similar structures, emphasizing the preparation of new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).

Photophysical Behavior

The study of similar heteroatom-containing organic fluorophores by Yang and colleagues (2013) delved into their photophysical properties, such as fluorescence in solution and solid states, and their potential as pH sensors (Yang et al., 2013).

Ligand Synthesis for Diiron(II) Complexes

Carson and Lippard (2006) investigated the synthesis of benzyl- and ethyl-substituted pyridine ligands for diiron(II) complexes, which are analogues of the diiron(II) center in soluble methane monooxygenase (MMOH), highlighting the potential of this compound in bioinorganic chemistry (Carson & Lippard, 2006).

Fluorination Techniques

Makino and Yoshioka (1988) conducted research on selective fluorination techniques using similar structures, shedding light on the selective fluorination of organic carbonyl compounds or N-heterocycles (Makino & Yoshioka, 1988).

Reverse Solvatochromism

Bozkurt and Doğan (2018) investigated the photophysical properties of a new 4-aza-indole derivative in different solvents, displaying reverse solvatochromism behavior and suggesting applications in sensors and optoelectronic devices (Bozkurt & Doğan, 2018).

Antioxidant Activity

Zaki et al. (2017) studied the antioxidant activity of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives, highlighting the potential of this compound in developing new antioxidants (Zaki et al., 2017).

One-Pot Synthesis Techniques

Wang and colleagues (2012) focused on one-pot synthesis techniques for creating derivatives of similar structures, examining the effects of different reagents and conditions (Wang et al., 2012).

Carboxyl-Protection in Peptide Chemistry

Chantreux et al. (1984) utilized a group similar to this compound in peptide chemistry for carboxyl-protection, demonstrating its versatility in synthetic organic chemistry (Chantreux et al., 1984).

Future Directions

: Lee KL, Ambler CM, Anderson DR, et al. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. J Med Chem. 2017;60(13):5521-5542. DOI: 10.1021/acs.jmedchem.7b00231

Properties

IUPAC Name |

ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c1-2-17-11(16)12(13)8-15-7-10(12)9-4-3-5-14-6-9/h3-6,10,15H,2,7-8H2,1H3/t10-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKFMMPMZPEZRU-ZYHUDNBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CNCC1C2=CN=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1(CNC[C@@H]1C2=CN=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-chloroethyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B2848248.png)

![4-(4-Bromophenyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2848249.png)

![1-cyclohexyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2848250.png)

![N-(3-Propan-2-ylphenyl)-2-(4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2848251.png)

![3-(benzenesulfonyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide](/img/structure/B2848252.png)

![Ethyl 6-(3-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2848262.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2848269.png)